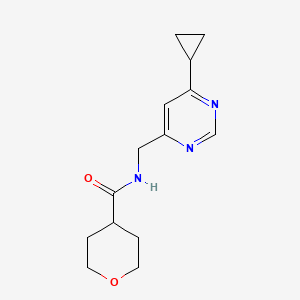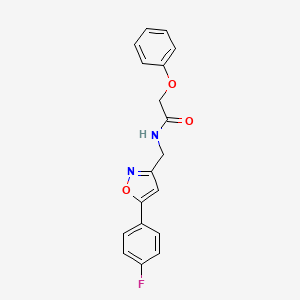![molecular formula C15H14FNOS B2488739 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide CAS No. 896356-50-6](/img/structure/B2488739.png)
3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves intricate chemical reactions, aiming to introduce fluorine or fluorinated groups into the molecule, enhancing its physical and chemical properties. Techniques such as cross-coupling reactions and diazotization have been applied for the synthesis of fluorinated biphenyls, which share a similarity in the process of introducing fluorine atoms into aromatic compounds (Qiu et al., 2009). These methods highlight the complexity and the necessary conditions for the successful synthesis of fluorinated organic compounds, which can be related to the synthesis of 3-[(4-Fluorophenyl)sulfanyl]-N-phenylpropanamide.
Molecular Structure Analysis
Understanding the molecular structure of this compound involves analyzing its fluorinated moieties and how these influence the overall molecular architecture. The introduction of a fluorine atom, known for its electronegativity, significantly affects the molecular interactions and stability of the compound. Studies on similar fluorinated compounds have shown that fluorine atoms can enhance the stability and alter the electronic distribution within the molecule, affecting its reactivity and physical properties (Moskalik, 2023).
Chemical Reactions and Properties
The presence of fluorine in organic compounds often leads to unique chemical reactivities, such as increased stability against metabolic degradation and altered pharmacokinetic properties. The chemical reactions involving fluorinated compounds can include substitutions, eliminations, and additions, where the fluorine atom plays a crucial role in determining the reaction pathway and the stability of the intermediates and final products. The chemical properties of fluorinated compounds, including this compound, are influenced by the strong C-F bond, which imparts a high degree of resistance to hydrolysis and oxidative conditions (Efremov, 2005).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and density, are significantly influenced by the fluorinated groups within its structure. Fluorinated compounds are generally characterized by their high thermal and chemical stability, low surface energy, and unique solubility properties. These characteristics are attributed to the strong electronegativity of fluorine and its ability to form stable bonds with carbon, affecting the compound's physical behavior in different environments (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with other molecules, are pivotal for its potential applications. The fluorine atoms contribute to its high stability and reactivity towards nucleophilic substitution reactions, making it a valuable compound in organic synthesis and potentially in pharmaceutical development. Its interaction with biological molecules can be influenced by the fluorine's electronic effects, offering insights into its mechanism of action and potential biological activities (Zhang et al., 2023).
Mécanisme D'action
Target of Action
The primary target of the compound 3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. This enzyme plays a crucial role in regulating carbohydrate metabolism and maintaining glucose homeostasis.
Mode of Action
It is known to interact with its target, glucokinase . The interaction between the compound and its target could lead to changes in the enzymatic activity of Glucokinase, potentially influencing the rate of glucose metabolism.
Biochemical Pathways
The compound’s interaction with Glucokinase affects the glycolysis pathway . Glycolysis is a critical biochemical pathway responsible for the breakdown of glucose, providing energy in the form of ATP and precursors for other biochemical pathways. Any changes in this pathway could have downstream effects on energy production and other metabolic processes.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-12-6-8-14(9-7-12)19-11-10-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKWKRDHINZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)


![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)
